1-(1-Methylcyclopropyl)propan-2-amine
Description
1-(1-Methylcyclopropyl)propan-2-amine is a substituted propan-2-amine derivative characterized by a cyclopropyl group attached to the central carbon of the propane backbone.
Properties
IUPAC Name |
1-(1-methylcyclopropyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8)5-7(2)3-4-7/h6H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYAAQZAAQYVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(CC1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Methylcyclopropyl)propan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 1-methylcyclopropyl bromide with propan-2-amine under basic conditions can yield the desired product . Another method involves the reduction of nitriles or imines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a metal catalyst .
Industrial Production Methods
In an industrial setting, the production of 1-(1-Methylcyclopropyl)propan-2-amine may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylcyclopropyl)propan-2-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, hydrogenation catalysts (e.g., palladium on carbon)
Solvents: Dichloromethane, tetrahydrofuran (THF)
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Primary amines
Substitution: Secondary and tertiary amines
Scientific Research Applications
1-(1-Methylcyclopropyl)propan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(1-Methylcyclopropyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific enzymes or binding to receptors to elicit a biological response . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Cyclopropyl vs. Aromatic Substituents: The cyclopropyl group in 1-(1-Methylcyclopropyl)propan-2-amine introduces unique steric constraints and electronic effects compared to aromatic substituents (e.g., benzofuran in 6-APB or phenyl in 4-FA).
- Pharmacological Implications: Serotonin Receptor Affinity: Benzofuran (6-APB) and indole (AMT) substituents enhance 5-HT receptor binding due to aromatic π-π interactions. In contrast, the cyclopropyl group may favor interactions with hydrophobic receptor pockets, possibly reducing off-target effects . Monoamine Transporter Activity: Fluorinated analogs like 4-FA exhibit increased lipophilicity, enhancing blood-brain barrier penetration. The cyclopropyl group’s rigidity might similarly improve CNS bioavailability .
Research Findings and Receptor Signaling
- β-Arrestin vs. The cyclopropyl group’s steric effects in 1-(1-Methylcyclopropyl)propan-2-amine could similarly influence signaling bias, though experimental validation is needed.
- Analytical Differentiation : NMR studies of substituted amphetamines (e.g., DOB, MDA) demonstrate distinct spectral signatures for aromatic vs. aliphatic substituents. The cyclopropyl group’s unique proton environment would allow rapid identification via NMR or mass spectrometry .
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